![molecular formula C17H24N2O3 B3069192 Tert-butyl 4-(4-acetylphenyl)piperazine-1-carboxylate CAS No. 189763-86-8](/img/structure/B3069192.png)
Tert-butyl 4-(4-acetylphenyl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(4-acetylphenyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C17H24N2O3 . It is used in various chemical reactions and serves as a useful building block in the synthesis of several novel organic compounds .
Physical And Chemical Properties Analysis
Tert-butyl 4-(4-acetylphenyl)piperazine-1-carboxylate has a molecular weight of 304.384 Da . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Targeting Specific Pathways
- mTOR Pathway : Scientists investigate the compound’s effects on the mammalian target of rapamycin (mTOR) pathway, which plays a crucial role in tumor malignancy . By modulating mTOR, it may offer therapeutic benefits in cancer treatment.
Crizotinib Precursor
- Crizotinib : Tert-butyl 4-(4-acetylphenyl)piperazine-1-carboxylate serves as an intermediate in the synthesis of crizotinib, a tyrosine kinase inhibitor used in treating non-small cell lung cancer and other malignancies .
Chromatography and Mass Spectrometry
properties
IUPAC Name |
tert-butyl 4-(4-acetylphenyl)piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-13(20)14-5-7-15(8-6-14)18-9-11-19(12-10-18)16(21)22-17(2,3)4/h5-8H,9-12H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNENNIIGKWIJDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(4-acetylphenyl)piperazine-1-carboxylate |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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